molecular formula C13H15NO B7556921 N-(2,3-dihydro-1H-inden-1-yl)-N-methylprop-2-enamide

N-(2,3-dihydro-1H-inden-1-yl)-N-methylprop-2-enamide

Cat. No. B7556921
M. Wt: 201.26 g/mol
InChI Key: KROJMAHHTQCTPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-1-yl)-N-methylprop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that belongs to the class of indenyl amides and has been found to possess several interesting properties that make it a valuable tool for research.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-N-methylprop-2-enamide is not fully understood, but it is believed to act as a modulator of the GABA-A receptor. It has been shown to enhance the binding of GABA to the receptor, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-1-yl)-N-methylprop-2-enamide has been found to have several biochemical and physiological effects. It has been shown to have anxiolytic and sedative properties, and it has been used as a tool to study the effects of different compounds on the central nervous system.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,3-dihydro-1H-inden-1-yl)-N-methylprop-2-enamide is its ability to modulate the GABA-A receptor, which makes it a valuable tool for studying the effects of different compounds on this receptor. However, its use is limited by its synthetic nature, which makes it difficult to obtain in large quantities.

Future Directions

There are several future directions that could be pursued in the research of N-(2,3-dihydro-1H-inden-1-yl)-N-methylprop-2-enamide. One possible direction is to investigate its potential as a therapeutic agent for the treatment of anxiety and other neurological disorders. Another direction is to study its effects on other neurotransmitter systems, such as the glutamate system, to gain a better understanding of its mechanism of action. Additionally, future research could focus on developing more efficient synthesis methods for N-(2,3-dihydro-1H-inden-1-yl)-N-methylprop-2-enamide to make it more readily available for research purposes.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-N-methylprop-2-enamide involves the reaction of 2,3-dihydroinden-1-one with N-methylprop-2-enamide in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate, which is subsequently converted to the final product.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-1-yl)-N-methylprop-2-enamide has found applications in various scientific research areas, including medicinal chemistry, neuroscience, and pharmacology. It has been used as a tool to investigate the mechanism of action of various drugs and to study the physiological effects of different compounds.

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-3-13(15)14(2)12-9-8-10-6-4-5-7-11(10)12/h3-7,12H,1,8-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROJMAHHTQCTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC2=CC=CC=C12)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1H-inden-1-yl)-N-methylprop-2-enamide

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